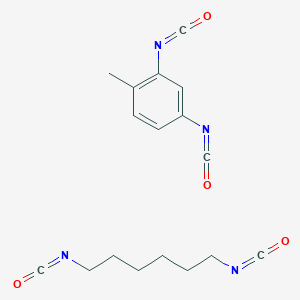

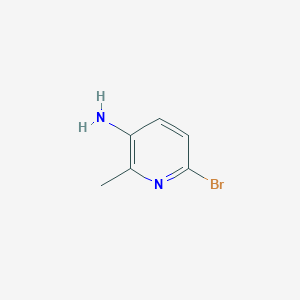

6-Bromo-2-methylpyridin-3-amine

Descripción general

Descripción

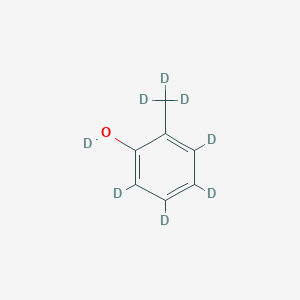

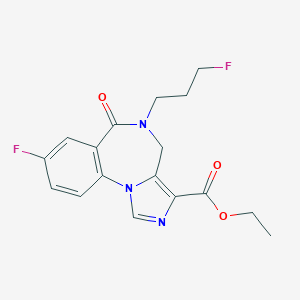

6-Bromo-2-methylpyridin-3-amine is a useful research compound. Its molecular formula is C6H7BrN2 and its molecular weight is 187.04 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Ring Transformations and Aminations

- Studies have shown that reactions of 6-substituted derivatives of 2-halogenopyridines with nucleophiles like potassium amide in liquid ammonia lead to ring transformations and aminations. These processes result in the formation of compounds such as 4-amino-2-methylpyrimidine, showcasing the utility of halogen-substituted pyridines in synthetic organic chemistry (Hertog, Plas, Pieterse, & Streef, 2010).

Amination Reactions

- Amination of isomeric dibromopyridines with potassium amide in liquid ammonia has been explored, indicating the formation of diaminopyridines or mixtures thereof, and in certain cases, the sole production of 4-amino-2-methylpyrimidine. This highlights the strategic use of dibromopyridines for synthesizing aminated pyridine derivatives (Streef & Hertog, 2010).

Synthesis of Pyridine Derivatives

- The palladium-catalyzed Suzuki cross-coupling reaction has been utilized for the efficient synthesis of novel pyridine-based derivatives starting from commercially available 5-Bromo-2-methylpyridin-3-amine. This method demonstrates the compound's role as a precursor in creating biologically active molecules and materials with potential applications in medicine and industry (Ahmad et al., 2017).

Mechanistic Investigations

- Research into the reactions of polyhalopyridines catalyzed by palladium complexes has provided insights into the selective amination processes, further emphasizing the reactivity and application of bromo-substituted pyridines in organic synthesis (Ji, Li, & Bunnelle, 2003).

Safety and Hazards

Direcciones Futuras

The future directions of 6-Bromo-2-methylpyridin-3-amine research could involve the development of an improved, scalable second-generation route furnishing 1 in only 3 steps from the readily available and inexpensive starting material 2,6-dichloro-4-methylnicotinic acid via a deoxofluorination, a chlorine-to-bromine halogen exchange, and a regioselective S N Ar amination .

Mecanismo De Acción

Target of Action

It is suggested that it can be used as factor d inhibitors , which play a crucial role in the alternative pathway of the complement system, a part of the immune system.

Mode of Action

As a potential factor D inhibitor, it may interact with its targets by binding to the active site of the enzyme, thereby preventing its normal function .

Biochemical Pathways

The biochemical pathways affected by 6-Bromo-2-methylpyridin-3-amine are likely related to the immune and inflammatory responses, given its potential role as a factor D inhibitor . Factor D is a part of the alternative pathway of the complement system, and its inhibition can prevent the formation of the C3-convertase, thereby reducing the downstream effects such as inflammation and cell lysis.

Result of Action

The molecular and cellular effects of this compound’s action are likely related to the modulation of immune and inflammatory responses due to its potential role as a factor D inhibitor . By inhibiting factor D, it may prevent the activation of the complement system, thereby reducing inflammation and potential cell damage.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound should be stored in a dark place under an inert atmosphere . These conditions can help maintain the stability of the compound and ensure its efficacy when used.

Propiedades

IUPAC Name |

6-bromo-2-methylpyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BrN2/c1-4-5(8)2-3-6(7)9-4/h2-3H,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBTQJSZELCWGCN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=N1)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80560031 | |

| Record name | 6-Bromo-2-methylpyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80560031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

126325-47-1 | |

| Record name | 6-Bromo-2-methyl-3-pyridinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=126325-47-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Bromo-2-methylpyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80560031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Amino-6-bromo-2-methylpyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.